molecular formula C24H23NO5 B11393008 N-(2-methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

N-(2-methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide

Cat. No.: B11393008
M. Wt: 405.4 g/mol
InChI Key: CKUJOOMTLVVPBM-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a synthetic acetamide derivative featuring a furochromen core substituted with methyl groups at positions 3, 4, and 9, and a 2-methoxybenzyl moiety attached via an acetamide linker. The furochromen scaffold, a fused furan-chromene system, is structurally analogous to coumarin derivatives, which are known for diverse biological activities . The 2-methoxybenzyl group introduces steric and electronic effects that may influence solubility, crystallinity, and receptor interactions .

Properties

Molecular Formula

C24H23NO5

Molecular Weight

405.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(3,4,9-trimethyl-7-oxofuro[2,3-f]chromen-8-yl)acetamide

InChI

InChI=1S/C24H23NO5/c1-13-9-19-22(23-21(13)14(2)12-29-23)15(3)17(24(27)30-19)10-20(26)25-11-16-7-5-6-8-18(16)28-4/h5-9,12H,10-11H2,1-4H3,(H,25,26)

InChI Key

CKUJOOMTLVVPBM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=CC=C3OC)C)C4=C1C(=CO4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the furochromen core: This can be achieved through cyclization reactions involving appropriate starting materials such as substituted phenols and aldehydes.

    Introduction of the acetamide group: This step may involve the reaction of the furochromen intermediate with acetic anhydride or acetyl chloride in the presence of a base.

    Attachment of the 2-methoxybenzyl group: This can be done through nucleophilic substitution reactions using 2-methoxybenzyl chloride and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or electrophiles like alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituent on Acetamide Nitrogen Core Structure Molecular Weight Key Structural Features Potential Implications
N-(2-Methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide (Target) 2-Methoxybenzyl 3,4,9-Trimethyl-furochromen ~419 (estimated) Methoxy group at ortho position; three methyl groups on furochromen Enhanced steric hindrance; potential modulation of hydrogen bonding or receptor affinity
N-(1,3-Benzodioxol-5-ylmethyl) analog () 1,3-Benzodioxol-5-ylmethyl 3,4,9-Trimethyl-furochromen 419.433 Benzodioxole ring introduces two oxygen atoms Increased polarity; possible metabolic stability differences compared to methoxybenzyl
N-(3-Methoxybenzyl) analog () 3-Methoxybenzyl 3,4,9-Trimethyl-furochromen ~419 (estimated) Methoxy group at meta position Altered electronic effects; potential differences in binding to hydrophobic pockets
N-[(2R)-2-Hydroxypropyl] analog () (2R)-2-Hydroxypropyl 3,4,9-Trimethyl-furochromen 372.25 Hydroxyl group introduces hydrogen-bonding capability; chiral center Improved aqueous solubility; stereospecific interactions with biological targets
3-Benzyl-4-methyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one () N/A (epoxide substituent) Chromen-2-one with oxirane-methoxy group 315.37 Epoxide and methoxy groups; absence of furochromen core Reactivity differences (e.g., epoxide ring-opening potential); divergent biological targets

Structural and Functional Analysis

  • Substituent Positional Effects : The ortho-methoxy group in the target compound may hinder rotation of the benzyl ring, reducing conformational flexibility compared to the meta-methoxy analog (). This could impact binding to sterically sensitive targets like peripheral benzodiazepine receptors (PBRs), which are associated with mitochondrial function .
  • Core Modifications : Compounds lacking the furochromen core (e.g., ) exhibit distinct electronic profiles. The furochromen system’s conjugated π-electrons may facilitate interactions with aromatic residues in enzymes or receptors, unlike simpler chromen-2-one derivatives .

Biological Activity

N-(2-methoxybenzyl)-2-(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on recent research findings.

  • Molecular Formula : C24H23NO5
  • Molecular Weight : 405.44 g/mol
  • CAS Number : 853900-53-5

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including anticancer, anti-inflammatory, and antimicrobial effects. The following sections detail these activities.

Anticancer Activity

Studies have shown that certain furocoumarin derivatives can inhibit cancer cell proliferation and induce apoptosis. For example:

CompoundCell LineIC50 (μM)Apoptosis Rate (%)
1B16-F1010.4 ± 0.285
2HT290.6 ± 0.058
3Hep G28.8 ± 0.476

These results suggest that the compound may have significant cytotoxic effects against various cancer cell lines, with apoptosis being a key mechanism of action .

The proposed mechanisms of action for this compound include:

  • Cell Cycle Arrest : The compound has been shown to cause cell-cycle arrest in the G0/G1 phase in multiple cancer cell lines.
  • Induction of Apoptosis : The compound promotes apoptotic pathways leading to cell death.
  • Inhibition of Proliferation : It significantly reduces the viability of cancer cells at low concentrations.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound may exhibit anti-inflammatory effects similar to other coumarin derivatives. Research indicates that coumarins can downregulate pro-inflammatory cytokines and inhibit pathways involved in inflammation.

Antimicrobial Activity

Initial studies suggest that derivatives of this compound may possess antimicrobial properties against various pathogens. Further research is needed to quantify these effects and determine the specific mechanisms involved.

Case Studies and Research Findings

Recent studies have highlighted the potential of triterpene-coumarin conjugates in treating cancer:

  • Study on Triterpene-Coumarin Conjugates : A study evaluated the effects of several coumarin derivatives on cancer cell lines and found significant apoptosis rates and reduced cell viability.
    • Findings :
      • Compounds demonstrated varying degrees of cytotoxicity.
      • The most effective compounds led to apoptosis rates between 40% and 85% across different cell lines.
  • Cell Cycle Analysis : Flow cytometry was utilized to analyze the distribution of cells in different phases of the cell cycle post-treatment with these compounds.

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